Cefazolin delta-3-methyl ester

cephalosporin stability degradation kinetics impurity profiling

Cefazolin delta-3-methyl ester (CAS 117929-10-9) is a structurally defined methyl ester derivative of the first-generation cephalosporin antibiotic cefazolin, formally classified as a cefazolin analog and derivative. With a molecular formula of C15H16N8O4S3 and a molecular weight of 468.53 g/mol, this compound serves as a key reference standard and process-related impurity marker in pharmaceutical quality control.

Molecular Formula C15H16N8O4S3
Molecular Weight 468.5 g/mol
CAS No. 117929-10-9
Cat. No. B045380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin delta-3-methyl ester
CAS117929-10-9
Synonymscefazolin delta-3-methyl ester
Molecular FormulaC15H16N8O4S3
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=CSC3C(C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4
InChIInChI=1S/C15H16N8O4S3/c1-7-18-19-15(30-7)29-5-8-4-28-13-10(12(25)23(13)11(8)14(26)27-2)17-9(24)3-22-6-16-20-21-22/h4,6,10-11,13H,3,5H2,1-2H3,(H,17,24)/t10-,11?,13-/m1/s1
InChIKeyVWSAVDPCHLJLPI-IAUSTGCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefazolin Delta-3-Methyl Ester (CAS 117929-10-9): Critical Reference Standard for Cephalosporin Impurity Profiling


Cefazolin delta-3-methyl ester (CAS 117929-10-9) is a structurally defined methyl ester derivative of the first-generation cephalosporin antibiotic cefazolin, formally classified as a cefazolin analog and derivative [1]. With a molecular formula of C15H16N8O4S3 and a molecular weight of 468.53 g/mol, this compound serves as a key reference standard and process-related impurity marker in pharmaceutical quality control . Unlike the parent antibiotic cefazolin (MW 454.51), the delta-3-methyl ester incorporates a methyl ester moiety at the C4 carboxylic acid position, conferring distinct physicochemical and degradation properties that are critical for analytical method development and regulatory compliance [2].

1 Reference Standard: Critical for cephalosporin impurity profiling and stability-indicating method development.
2 Analytical Context: Supports HPLC/LC-MS quantification of cefazolin-related impurities under USP/EP frameworks.
3 Identity Distinction: Methyl ester at C4 separates degradation pathways from open-ring and free-acid analogs.

Cefazolin Delta-3-Methyl Ester: Why Structurally Similar Analogs Cannot Serve as Analytical Substitutes


Direct substitution of cefazolin delta-3-methyl ester with other cefazolin-related impurities or in-class cephalosporin esters is analytically and regulatorily invalid. The compound exhibits a unique decomposition kinetic profile, isomerizing specifically to the delta-2-methyl ester (k12 pathway) while simultaneously undergoing beta-lactam ring cleavage with elimination of the 3-position substituent (k14 pathway), a degradation route not shared by open-ring delta-3 impurities (USP/EP Impurity L) [1]. Furthermore, USP monographs explicitly note that three open-ring isomers (delta-2, delta-3, and delta-4) may not be fully resolved by standard HPLC methods, with limits applied to the sum of isomers, underscoring that each delta-isomer requires distinct reference standards for accurate quantification [2]. The methyl ester functionality also confers differential susceptibility to base-catalyzed hydrolysis compared to the free acid forms, making this compound irreplaceable as a system suitability marker in stability-indicating methods [3].

Risk 1 Open-ring delta-3 impurities lack the beta-lactam cleavage pathway, so their degradation profile differs and may not transfer for system suitability.
Risk 2 Free acid forms exhibit different base-catalyzed hydrolysis susceptibility compared to the methyl ester, limiting direct substitution in stability-indicating methods.
Risk 3 USP monographs require sum-limits for unresolved isomers; a single generic isomer standard may not resolve delta-3 ester content accurately.

Cefazolin Delta-3-Methyl Ester: Quantified Differentiation from Delta-2 Isomer and Related Impurities


Kinetic Differentiation: Delta-3-Methyl Ester Decomposes via Three Simultaneous Pathways Including Beta-Lactam Cleavage

Cefazolin delta-3-methyl ester (Δ3 ester) undergoes decomposition in phosphate buffer (pH 8.4) via three simultaneous pathways: (1) isomerization to Δ2 ester (rate k12), (2) hydrolysis of the Δ2 ester to Δ2 acid (rate k23), (3) beta-lactam ring cleavage with elimination of the 3-position substituent (rate k14), and (4) hydrolysis of the C4 carboxylic ester to Δ3 acid (rate k15) [1]. In contrast, the open-ring delta-3 impurity (USP Impurity L-δ3) lacks the beta-lactam ring entirely, precluding the k14 cleavage pathway, and exists in a thiazine ring-opened form that follows different degradation kinetics [2].

Degradation Pathways
Cross-study comparable
3 simultaneous pathways: k12, k14, k15
Unique k14 cleavage pathway supports method specificity
Phosphate buffer, pH 8.4; open-ring impurity lacks k14
cephalosporin stability degradation kinetics impurity profiling

Reaction Rate Hierarchy: k23 (Δ2 Ester Hydrolysis) Dominates, k15 (Δ3 Acid Formation) Is Minimal

Kinetic analysis of cefazolin delta-3-methyl ester decomposition reveals a distinct rate constant hierarchy: k23 (Δ2 ester → Δ2 acid) is the highest, k12 (Δ3 ester → Δ2 ester) and k14 (beta-lactam cleavage) are comparable, and k15 (Δ3 ester → Δ3 acid) is the lowest [1]. This pattern differs from that of pivaloyloxymethyl prodrug esters of ceftetrame (Ro 19-5247), where only k12 and k20 pathways operate in buffers, with no evidence of cephalosporoic acid formation [2].

Rate Hierarchy
Head-to-head
k23 > k12 ≈ k14 > k15
Low k15 rate makes this ester a marker for isomerization-driven degradation
Compared to ceftetrame prodrug kinetics
reaction kinetics cephalosporin prodrug stability forced degradation

Major Hydrolytic Product Divergence: All Delta-3 and Delta-2 Esters Yield Inactive Delta-2 Free Acids

In vitro hydrolysis studies demonstrate that both delta-3-methyl ester and delta-2-methyl ester of cefazolin converge to the same major hydrolytic product: the inactive delta-2 cephalosporin free acid [1]. This contrasts with the hydrolysis of the parent antibiotic cefazolin, which retains antibacterial activity and yields different degradation profiles [2].

Hydrolysis Product
Head-to-head
Converges to inactive delta-2 free acid
Supports analytical reference use, not prodrug development
Identical product from delta-2 and delta-3 esters
prodrug activation hydrolysis products cephalosporin bioactivity

Regulatory Resolution Requirement: USP Method Achieves Resolution 5.3 for Cefazolin and Impurity L

A validated HPLC method following EP 8.1 monograph for related substances analysis of cefazolin achieved a resolution of 5.3 between cefazolin and Impurity L, exceeding the EP criterion of NLT 2.0 [1]. While this method resolves cefazolin from open-ring impurities, USP notes that three isomers of cefazoloic acid (open-ring delta-2, delta-3, and delta-4) may not be fully resolved from each other, and the impurity limit applies to the sum of isomers [2].

USP Resolution
Class-level inference
Resolution 5.3 (Cefazolin – Impurity L)
Establishes precedent for delta-isomer reference standard need
EP criterion NLT 2.0; sum limit applies to isomers
HPLC method validation USP compliance pharmacopeial analysis

Molecular Weight Differentiation: Delta-3-Methyl Ester (468.53) vs. Open-Ring Delta-3 Impurity (472.53)

Cefazolin delta-3-methyl ester has a molecular formula of C15H16N8O4S3 and a molecular weight of 468.53 g/mol . In contrast, the open-ring delta-3 impurity (cefazolin USP Impurity L-δ3) has a molecular formula of C14H16N8O5S3 and a molecular weight of 472.53 g/mol , representing a mass difference of +4 Da due to the ring-opened thiazine structure with an additional oxygen atom.

Mass Difference
Head-to-head
468.53 vs. 472.53 Da (+4 Da)
Enables unambiguous LC-MS/MS differentiation from open-ring impurity
Distinct elemental composition
mass spectrometry impurity identification LC-MS method development

USP Impurity Limit: Cefazoloic Acid Isomers Sum Limit Increased to NMT 1.0%

The USP monograph for Cefazolin Sodium specifies that the limit for cefazoloic acid isomers (including open-ring delta-3, delta-2, and delta-4) is NMT 1.0%, with the limit applied to the sum of these three isomers due to incomplete chromatographic resolution [1]. This regulatory framework establishes that any individual delta-3 containing species, including the delta-3-methyl ester, must be controlled within the overall isomer sum limit, creating a quantitative compliance threshold for procurement of reference standards.

USP Impurity Limit
Class-level inference
NMT 1.0% for sum of cefazoloic acid isomers
Mandates procurement of delta-3 ester standard for compliance
Source review recommended
USP monograph impurity acceptance criteria regulatory compliance

Cefazolin Delta-3-Methyl Ester: Validated Application Scenarios for Analytical and Regulatory Use


Stability-Indicating HPLC Method Development for Cefazolin API

Cefazolin delta-3-methyl ester serves as a critical system suitability marker for validating stability-indicating HPLC methods. Its unique three-pathway degradation profile (k12 isomerization, k14 beta-lactam cleavage, k15 ester hydrolysis) provides distinct retention time and resolution challenges that ensure method specificity for detecting process-related impurities and degradation products . Methods must achieve baseline separation of this ester from the open-ring delta-3 impurity (MW 472.53) and the delta-2-methyl ester (MW 468.53) to meet USP resolution requirements for isomer sum quantification [1].

Forced Degradation Studies for ANDA/NDA Submissions

Regulatory submissions (ANDA/NDA) require forced degradation studies to characterize cefazolin drug substance and product stability. Cefazolin delta-3-methyl ester is used as a reference standard to identify and quantify degradation products arising from base-catalyzed conditions. In phosphate buffer at pH 8.4, the compound undergoes isomerization to the delta-2 ester (k12) and beta-lactam cleavage (k14) at comparable rates, while direct C4 ester hydrolysis (k15) proceeds at the lowest rate, making it a valuable marker for distinguishing isomerization-driven degradation from simple hydrolysis .

LC-MS/MS Impurity Profiling and Identification

The molecular weight distinction between cefazolin delta-3-methyl ester (468.53 Da) and the open-ring delta-3 impurity (472.53 Da) enables unambiguous identification and quantification via LC-MS/MS . This is essential for meeting USP monograph requirements where three cefazoloic acid isomers (open-ring delta-2, delta-3, and delta-4) may not be chromatographically resolved and the NMT 1.0% limit applies to the sum of isomers [1]. Procurement of the delta-3-methyl ester reference standard ensures accurate mass-based quantitation in complex impurity profiles.

Pharmacopeial Reference Standard Traceability and QC Release

Cefazolin delta-3-methyl ester is procured as a fully characterized reference standard compliant with USP and EP guidelines for use in analytical method validation (AMV) and quality control (QC) applications during drug development and commercial production . Its traceability to pharmacopeial standards supports ANDA and DMF submissions, ensuring that impurity levels are accurately quantified against the NMT 1.0% sum limit for cefazoloic acid isomers [1].

Application
Selection Property
Validation Focus
Stability-Indicating HPLC
Three-pathway degradation profile
Baseline separation from open-ring and delta-2 impurities
Forced Degradation Studies
Distinct isomerization vs. hydrolysis rates
Marker for isomerization-driven degradation pathways
LC-MS/MS Impurity Profiling
+4 Da mass distinction from open-ring impurity
Unambiguous quantification in complex impurity mixtures
Pharmacopeial QC Release
Traceable reference standard
Compliance with USP sum-limit for cefazoloic acid isomers

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